molecular formula C22H17BrN2O5 B2409420 3-(5-bromofuran-2-carboxamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide CAS No. 887890-95-1

3-(5-bromofuran-2-carboxamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide

Cat. No. B2409420
CAS RN: 887890-95-1
M. Wt: 469.291
InChI Key: SWZXACCWIIYZTR-UHFFFAOYSA-N
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Description

3-(5-bromofuran-2-carboxamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, BFB, and is primarily used in biochemical and physiological research.

Scientific Research Applications

Benzofuran Derivatives in Drug Synthesis and Biological Activities

Benzofuran derivatives, including compounds similar to 3-(5-bromofuran-2-carboxamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide, have been extensively studied for their potential in drug synthesis and biological activities. For instance, benzofuran carboxamide derivatives show promise in antimicrobial, anti-inflammatory, and DPPH radical scavenging activities (Lavanya, Sribalan, & Padmini, 2017). Additionally, benzofuran-oxadiazole hybrids have been synthesized and evaluated for antimicrobial activity, highlighting the diverse applications of benzofuran compounds in medicinal chemistry (Sanjeeva, Rao, Prasad, & Ramana, 2021).

Role in Cholinesterase Inhibition

A series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives have been synthesized as cholinesterase inhibitors. This research demonstrates the potential of benzofuran derivatives in developing treatments for diseases associated with cholinesterase activity, such as Alzheimer's disease (Abedinifar et al., 2018).

Synthesis and Application in Antibacterial Agents

The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues has been explored for their antibacterial activities against drug-resistant bacteria, which is crucial in the context of increasing antibiotic resistance (Siddiqa et al., 2022). This highlights the relevance of benzofuran derivatives in addressing critical public health challenges.

Exploration in Antiprotozoal Agents

Research into novel imidazo[1,2-a]pyridines, incorporating benzofuran-2-carboxamides, has shown promising antiprotozoal properties. These findings underscore the potential of such compounds in treating protozoal infections (Ismail et al., 2004).

Antitumor Activities

Benzofuran derivatives, including ribofuranosylselenazole-4-carboxamide and related derivatives, have been studied for their antitumor activities, suggesting a potential role in cancer therapy (Srivastava & Robins, 1983).

properties

IUPAC Name

3-[(5-bromofuran-2-carbonyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O5/c1-2-28-14-9-7-13(8-10-14)24-22(27)20-19(15-5-3-4-6-16(15)30-20)25-21(26)17-11-12-18(23)29-17/h3-12H,2H2,1H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZXACCWIIYZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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